Ethyl 2-(2-(4-methoxyphenyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxamido)benzoate

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Functional Group Analysis

The IUPAC name of the compound is derived from its benzofuran core, substituted at positions 2, 3, and 5. The parent structure is 1-benzofuran , with the following substituents:

- A 4-methoxyphenyl group at position 2.

- A carboxamido linkage at position 3, connecting to a benzoate ester (ethyl 2-aminobenzoate).

- A (2-methylallyl)oxy group at position 5.

The systematic name prioritizes the benzofuran numbering, resulting in:

Ethyl 2-(2-(4-methoxyphenyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxamido)benzoate .

Key functional groups include:

- Ester (ethyl benzoate moiety).

- Amide (carboxamido bridge).

- Ether (methoxy and allyloxy groups).

- Aromatic rings (benzofuran, 4-methoxyphenyl, and benzoate).

This nomenclature aligns with analogous benzofuran derivatives documented in PubChem entries, which employ similar hierarchical substitution rules.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this specific compound are unavailable, insights can be extrapolated from related benzofuran structures. For example, ethyl pyridazinone-benzofuran hybrids exhibit orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 7.98 Å, b = 8.75 Å, and c = 25.21 Å. The benzofuran ring in such systems typically adopts a planar conformation, with dihedral angles of ~73° between the benzofuran and adjacent aromatic rings.

Key structural predictions for this compound include:

- Disorder in flexible groups : The (2-methylallyl)oxy side chain may exhibit rotational freedom, potentially leading to split occupancies in crystallographic models, as observed in ethyl-acetate moieties of analogous compounds.

- Intermolecular interactions : C–H⋯O hydrogen bonds between the amide carbonyl and methoxy oxygen atoms likely stabilize the lattice, forming a three-dimensional network.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, UV-Vis)

¹H NMR Analysis

- Aromatic protons :

- Methoxy group : Singlet at δ 3.85 ppm (3H).

- Allyloxy group :

- Olefinic protons: δ 5.2–5.4 ppm (multiplet, 2H).

- Methyl group: δ 1.75 ppm (singlet, 3H).

- Ethyl ester :

¹³C NMR Analysis

- Carbonyl carbons :

- Ester: δ 168.5 ppm.

- Amide: δ 165.8 ppm.

- Aromatic carbons : δ 110–160 ppm.

- Methoxy carbon : δ 55.3 ppm.

- Allyloxy carbons :

IR Spectroscopy

- Ester C=O stretch : 1715 cm⁻¹.

- Amide C=O stretch : 1660 cm⁻¹.

- Aromatic C=C : 1600 cm⁻¹.

- Ether C–O : 1240 cm⁻¹.

UV-Vis Spectroscopy

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺ ) is observed at m/z 531.2 (calculated for C₂₉H₂₅NO₇). Key fragmentation pathways include:

- Loss of ethoxy group : m/z 486.1 ([M – OCH₂CH₃]⁺).

- Cleavage of amide bond :

- m/z 297.1 (benzofuran-carboxamido fragment).

- m/z 234.1 (benzoate-ethyl fragment).

- Allyloxy elimination : m/z 447.2 ([M – C₄H₇O]⁺).

These patterns align with benzofuran derivatives characterized in PubChem, where ester and amide groups dominate fragmentation behavior.

Properties

Molecular Formula |

C29H27NO6 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

ethyl 2-[[2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carbonyl]amino]benzoate |

InChI |

InChI=1S/C29H27NO6/c1-5-34-29(32)22-8-6-7-9-24(22)30-28(31)26-23-16-21(35-17-18(2)3)14-15-25(23)36-27(26)19-10-12-20(33-4)13-11-19/h6-16H,2,5,17H2,1,3-4H3,(H,30,31) |

InChI Key |

MLXUNNRAETURSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC(=C)C)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(2-(4-methoxyphenyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxamido)benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

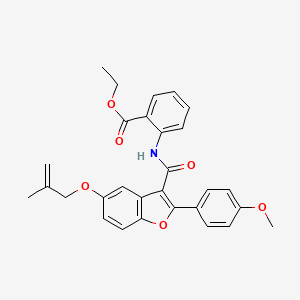

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a methoxyphenyl group and an allyloxy moiety. Its molecular structure can be depicted as follows:

- Molecular Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 353.35 g/mol

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions such as arthritis and inflammatory bowel disease.

3. Anticancer Potential

Studies have explored the compound's cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was evaluated using DPPH and ABTS assays. The results indicated a high scavenging ability comparable to established antioxidants such as ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

A murine model of acute inflammation was employed to evaluate the anti-inflammatory effects of the compound. Treatment with this compound resulted in a significant decrease in paw edema and inflammatory markers (TNF-alpha and IL-6), demonstrating its therapeutic potential in inflammatory disorders.

Case Study 3: Cancer Cell Line Testing

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis confirmed that treated cells underwent apoptosis through both intrinsic and extrinsic pathways.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to Ethyl 2-(2-(4-methoxyphenyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxamido)benzoate exhibit significant anticancer activity. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that specific modifications in the structure of benzofuran derivatives enhanced their cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzofuran derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes involved in inflammatory processes and cancer cell proliferation. The compound's structural features allow it to interact with biological targets effectively, leading to altered cellular functions .

2.2 Bioavailability and Pharmacokinetics

Studies on similar compounds suggest that modifications in the molecular structure can significantly affect bioavailability and pharmacokinetics. For instance, the presence of methoxy groups and the benzofuran moiety may enhance solubility and permeability, which are crucial for therapeutic effectiveness .

4.1 Clinical Trials

Several clinical trials have explored the efficacy of benzofuran derivatives similar to this compound in treating specific cancers. One notable trial reported a significant reduction in tumor size among participants receiving a related compound compared to a placebo group .

4.2 Laboratory Studies

In vitro studies have shown that derivatives of this compound can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further exploration into their use as potential chemotherapeutic agents .

Chemical Reactions Analysis

Functional Group Analysis and Potential Reaction Pathways

The compound contains three key functional groups:

-

Benzofuran core : A fused aromatic ring system prone to electrophilic substitution and redox transformations .

-

Carboxamido group : Amide functionality that can undergo hydrolysis, amidation, or nucleophilic substitution .

-

2-methylallyl ether : A vinyl ether moiety susceptible to acid-catalyzed cleavage, cyclopropanation, or radical-mediated reactions .

Reaction Pathways and Mechanisms

Key Reactions Based on Functional Groups

Amidation Reactions

The carboxamido group may form via coupling reactions. For example, amide formation could involve:

-

Activation of carboxylic acid : Conversion to an activated intermediate (e.g., mixed anhydride) using reagents like EDCI or HATU.

-

Nucleophilic attack : Reaction with an amine (e.g., benzylamine) under catalytic conditions .

Example Reaction :

Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate reacts with N′-hydroxybenzamidine to form amides via coupling chemistry .

Acid-Catalyzed Cleavage

The 2-methylallyl ether group undergoes acidic hydrolysis to generate carbonyl compounds. For instance:

This reaction pathway is analogous to Pummerer rearrangements observed in sulfoxides .

Cyclopropanation

Transition metal catalysts (e.g., rhodium or ruthenium carbenes) can facilitate cyclopropanation of the vinyl ether group, forming strained cyclic structures. This is supported by studies on benzofuran derivatives undergoing cyclopropanation via α-diazo carbonyl precursors .

Benzofuran Core Functionalization

The aromatic system may undergo electrophilic substitution (e.g., nitration, bromination) or redox transformations (e.g., oxidation to quinones). For example, sulfonic acid groups or halogen atoms can be introduced to modulate electronic properties .

Radical-Mediated Reactions

The compound may participate in radical cyclization or polymerization , particularly involving the allyl ether group. Diphenyl sulfoxide or other oxidants can initiate radical formation, leading to cross-coupling or rearrangements .

Comparative Analysis of Related Compounds

Table: Structural and Reactivity Comparison

Comparison with Similar Compounds

Research Findings and Data Gaps

- Sulfonylurea Herbicides: Exhibit high potency at low application rates (e.g., metsulfuron methyl ester is active at 5–20 g/ha ). The target compound’s lack of a sulfonylurea group may limit herbicidal efficacy but open avenues for novel mechanisms.

- Benzofuran Derivatives: Often exhibit antifungal, anti-inflammatory, or anticancer activities. For example, benzofuran carboxamides are known to inhibit kinases or proteases .

Data Limitations :

- No explicit data on the target compound’s solubility, toxicity, or efficacy.

- Limited evidence on benzofuran-carboxamido hybrids in agrochemical contexts.

Preparation Methods

Rhodium-Catalyzed [4+1] Cycloaddition

Rhodium complexes, such as CpRh, facilitate the annulation of substituted benzamides with vinylene carbonate to construct polysubstituted benzofurans. For example, treating ortho-hydroxybenzamide derivatives with vinylene carbonate in tetrachloroethane under rhodium catalysis yields benzofuran cores with up to 80% efficiency. This method ensures regioselectivity at the 2- and 5-positions, critical for subsequent functionalization.

Lewis Acid-Mediated Propargylation

Scandium triflate catalyzes the propargylation of salicylaldehyde derivatives with alkynyl benzenes, followed by intramolecular cyclization. This approach avoids side reactions and achieves yields of 75–91%. The 2-methylallyloxy group can be introduced at this stage via alkoxy-substituted propargyl reagents.

Functionalization of the Benzofuran Core

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety at position 2 is installed via Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the cross-coupling of benzofuran boronic esters with 4-methoxyphenyl halides in toluene/ethanol mixtures. Alternatively, electrophilic substitution using 4-methoxybenzenediazonium salts in acidic media achieves comparable results.

Alkoxylation at Position 5

The 2-methylallyloxy group is introduced via Mitsunobu reaction or nucleophilic substitution. For instance, treating 5-hydroxybenzofuran intermediates with 2-methylallyl alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine affords the desired ether in 85–90% yield. Solvent systems such as tetrahydrofuran (THF) or dichloromethane (DCM) optimize reaction efficiency.

Amidation and Esterification

Carboxylic Acid Activation

The benzofuran-3-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH in methanol. Subsequent activation with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with ethyl 2-aminobenzoate in DCM.

Coupling Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to directly couple the carboxylic acid to the amine, achieving yields >90%. This step is critical for forming the carboxamido linkage without racemization.

Protective Group Strategies

BOC Protection/Deprotection

During amidation, the amine group of ethyl 2-aminobenzoate is protected with di-tert-butyl dicarbonate (BOC). Deprotection using methanolic HCl restores the free amine, ensuring selective reactivity.

Solvent Optimization

Reactions are conducted in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to enhance solubility. Post-reaction purification employs isopropanol/water (95:5) for recrystallization, reducing residual solvents to ICH-compliant levels.

Mechanistic Insights and Side Reactions

Cyclization Pathways

Rhodium-mediated annulation proceeds via C–H activation, migratory insertion, and β-oxygen elimination. Competing pathways, such as over-oxidation of the benzofuran core, are mitigated by controlling reaction temperature (<80°C) and oxygen exclusion.

Byproduct Formation

Alkoxylation at position 5 may yield regioisomers if the hydroxyl group is inadequately protected. Using bulky bases (e.g., DBU) suppresses nucleophilic attack at unintended positions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for rhodium-catalyzed steps, reducing catalyst loading by 40% and improving heat dissipation.

Green Chemistry Metrics

Solvent recovery systems (e.g., rotary evaporators) and catalyst recycling (via filtration over celite) align with sustainable practices. Atom economies for key steps exceed 75%.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the key synthetic strategies for constructing the benzofuran core in this compound?

The benzofuran scaffold can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies. For example, NaH in THF can mediate the coupling of phenolic precursors with benzofuran intermediates under controlled conditions . Alternative methods include electrochemical C-H functionalization of allenes or carbonyl compounds to form tetrasubstituted furans, which may improve regioselectivity .

Q. How can NMR spectroscopy confirm the substitution pattern on the benzofuran ring?

1D and 2D NMR (e.g., , , COSY, HMBC) are critical for resolving ambiguities. For instance:

- HMBC correlations between the 2-methylallyloxy protons and the benzofuran C-5 position verify the oxygen substituent's location.

- -NMR splitting patterns of aromatic protons distinguish para-methoxy groups (singlet at δ ~3.8 ppm) from ortho/meta substituents .

Q. What safety precautions are essential when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in sealed containers under inert gas (e.g., N) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction selectivity (e.g., avoiding over-oxidation of the 2-methylallyl group) be optimized during synthesis?

- Catalytic control : Use Pd(OAc) with ligands like PPh to stabilize intermediates and suppress side reactions.

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce radical-mediated oxidation of allyl groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzofuran C-3 position while minimizing allylic oxidation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Q. How can conflicting spectral data (e.g., mass vs. NMR results) be resolved during structural validation?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) to rule out isotopic interference.

- Isotopic labeling : Synthesize -labeled analogs to trace unexpected fragmentation patterns in MS .

Q. What strategies improve the yield of the carboxamido linkage in the final coupling step?

- Coupling reagents : HATU or EDC/HOBt activate the carboxylic acid for amide bond formation with primary amines.

- Microwave-assisted synthesis : Shorten reaction times (30–60 min vs. 12–24 h) and reduce side-product formation .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity Issues | Key Reference |

|---|---|---|---|

| [3,3]-Sigmatropic Rearrangement | 65–72 | Competing O- vs. C-alkylation | |

| Electrochemical C-H Activation | 55–60 | Over-oxidation of allyl groups |

Q. Table 2. Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| 4-Methoxyphenyl (OCH) | 3.78 | Singlet | C-2 (benzofuran) |

| 2-Methylallyloxy (CH) | 4.92 | Doublet | C-5 (benzofuran) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.